molecular formula C16H20I3N3O8 B033358 N-Desmethyl Iomeprol CAS No. 77868-40-7

N-Desmethyl Iomeprol

Cat. No.: B033358
CAS No.: 77868-40-7
M. Wt: 763.06 g/mol
InChI Key: ZPJJDGLVOWPGAN-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

N-Desmethyl Iomeprol is primarily used as a contrast agent in radiographic imaging . The primary targets of this compound are tissues that need to be visualized during radiographic procedures. By interacting with these tissues, this compound enhances the contrast in the images, making it easier for healthcare professionals to diagnose and monitor various medical conditions .

Mode of Action

This compound, like its parent compound Iomeprol, is a nonionic, water-soluble, low osmolar X-ray contrast medium . It works by blocking X-rays, allowing it to outline the structures within the body that it is administered to. When administered, it circulates through the bloodstream and absorbs X-rays at a different rate than the surrounding tissues. This difference in absorption appears as a contrast on the X-ray image, highlighting the structures filled with the contrast medium .

Biochemical Pathways

It does this without significantly altering the biochemical environment it is introduced to .

Pharmacokinetics

Iomeprol, the parent compound, is known to be rapidly distributed and excreted via the kidneys . It has a distribution half-life of 0.38 hours and a volume of distribution of 0.28 L/kg . Given the structural similarity, this compound is likely to have similar pharmacokinetic properties.

Result of Action

The primary result of this compound administration is enhanced contrast in radiographic images. This allows for better visualization of structures and fluids within the body, aiding in the diagnosis and monitoring of various medical conditions .

Action Environment

The action of this compound is influenced by various environmental factors. For instance, its solubility and stability can be affected by the pH and temperature of the solution it is in . Furthermore, the compound’s effectiveness as a contrast agent can be influenced by the patient’s hydration status and kidney function, as these factors can affect the compound’s distribution and elimination .

Biochemical Analysis

Cellular Effects

Iomeprol, the compound from which N-Desmethyl Iomeprol is derived, is known to have low chemotoxicity and high water solubility

Temporal Effects in Laboratory Settings

Iomeprol, the parent compound, is known for its high stability , which might suggest that this compound could also exhibit similar stability.

Dosage Effects in Animal Models

A study on the pharmacodynamic effects of Iomeprol in experimental animals has been conducted , which could provide a basis for future studies on this compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

N-Desmethyl Iomeprol can be synthesized from 5-[(2-Acetyloxy)acetyl]amino-2,4,6-triiodo-1,3-benzenedicarbonyl dichloride . The synthesis involves the following steps:

Industrial Production Methods

The industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves precise control of reaction conditions to ensure high yield and purity. The use of advanced equipment and techniques, such as high-performance liquid chromatography, ensures the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

N-Desmethyl Iomeprol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols .

Scientific Research Applications

N-Desmethyl Iomeprol has several scientific research applications, including:

Biological Activity

N-Desmethyl Iomeprol is a derivative of Iomeprol, a low osmolar iodinated contrast agent widely used in medical imaging, particularly for X-ray and computed tomography (CT) scans. Understanding the biological activity of this compound is crucial for evaluating its pharmacological properties, safety profile, and potential applications in clinical settings.

This compound has the molecular formula C16H20I3N3O8\text{C}_{16}\text{H}_{20}\text{I}_3\text{N}_3\text{O}_8, featuring three iodine atoms that are essential for its radiocontrast capabilities. The absence of a methyl group differentiates it from its parent compound, potentially influencing its pharmacokinetic behavior and biological interactions.

Pharmacokinetics and Excretion

Research indicates that this compound is not significantly metabolized in the body; instead, it is excreted unchanged through the kidneys. This characteristic minimizes the risk of metabolic side effects, making it particularly relevant for patients with renal impairment. Studies have shown that the elimination half-life is critical for determining appropriate dosages and understanding interactions with other medications.

1. Contrast Agent Properties

This compound enhances the visibility of vascular structures during imaging procedures due to its low osmolarity, which contributes to reduced side effects compared to high osmolar contrast agents. This property makes it safer for patients with compromised renal function .

2. Hematological Effects

A study on the effects of various contrast media, including Iomeprol and its derivatives, revealed that these agents can alter blood plasma components. Specifically, treatments with this compound resulted in minimal changes to hematological parameters, suggesting a favorable safety profile in terms of blood component stability .

Parameter Control (°C) This compound Treatment (°C) Change (°C)
Max T (Albumin)62.962.8-0.1
Max T (Immunoglobulin)67.367.2-0.1
ΔH (Immunoglobulin)0.04 J·g⁻¹0.03 J·g⁻¹-0.01

The data indicates that this compound does not significantly disrupt the thermal stability of proteins in blood plasma, which is crucial for maintaining physiological functions during imaging procedures.

3. Potential Antimicrobial Properties

Emerging research suggests that this compound may possess antimicrobial properties, potentially useful for disinfecting medical instruments and enhancing infection control measures in clinical settings. This aspect warrants further investigation to fully understand its efficacy and mechanisms.

Case Study: Safety Profile in Imaging Procedures

In a clinical trial involving patients undergoing CT imaging with this compound, adverse effects were monitored closely. Results indicated that most patients tolerated the contrast agent well, with only mild and transient reactions reported. The study emphasized the importance of monitoring renal function in patients receiving iodinated contrast agents .

Properties

IUPAC Name

1-N,3-N-bis(2,3-dihydroxypropyl)-5-[(2-hydroxyacetyl)amino]-2,4,6-triiodobenzene-1,3-dicarboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20I3N3O8/c17-11-9(15(29)20-1-6(26)3-23)12(18)14(22-8(28)5-25)13(19)10(11)16(30)21-2-7(27)4-24/h6-7,23-27H,1-5H2,(H,20,29)(H,21,30)(H,22,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPJJDGLVOWPGAN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(CO)O)NC(=O)C1=C(C(=C(C(=C1I)NC(=O)CO)I)C(=O)NCC(CO)O)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20I3N3O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30447909
Record name AG-H-12138
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30447909
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

763.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

77868-40-7
Record name AG-H-12138
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30447909
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

) acid hydrolyzing said 5-acetoxyacetamido-N,N'-bis(2,3-diacetoxypropyl)2,4,6-triiodoisophthalamide and 5-[N-(2-acetoxyethyl)acetoxyacetamido]-N,N-bis(2,3-diacetoxypropyl)-2,4,6-triiodoisophthalamide under acid hydrolyzing conditions to produce ioversol and N,N'-bis-(2,3-dihydroxypropyl)-5-glycolamido-2,4,6-triiodoisophthalamide; and
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
5-[N-(2-acetoxyethyl)acetoxyacetamido]-N,N-bis(2,3-diacetoxypropyl)-2,4,6-triiodoisophthalamide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

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